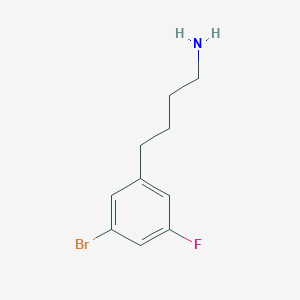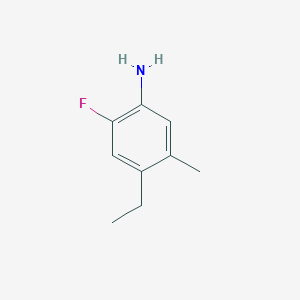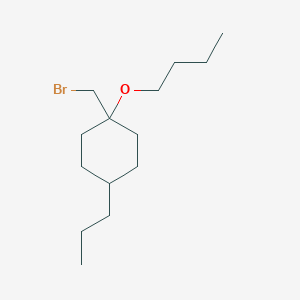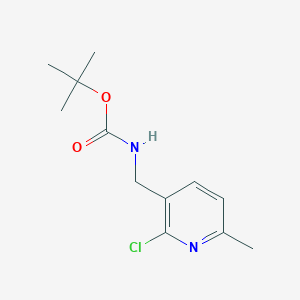![molecular formula C9H19FN2O B13489822 2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine](/img/structure/B13489822.png)
2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine is a chemical compound with the molecular formula C9H18F2N2O It is characterized by the presence of a piperidine ring substituted with a fluoroethoxy group and an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine typically involves the reaction of piperidine with 2-fluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with ethylenediamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluoroethoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The fluoroethoxy group may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The piperidine ring structure is known to interact with neurotransmitter systems, potentially influencing neurological functions.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluorophenyl)ethan-1-amine: This compound shares the fluoroethoxy group but differs in the aromatic ring structure.
2-(Piperidin-1-yl)ethan-1-amine: Similar in having the piperidine ring but lacks the fluoroethoxy group.
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a fluorophenyl group but has a different core structure.
Uniqueness
2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine is unique due to the combination of the piperidine ring and the fluoroethoxy group, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H19FN2O |
|---|---|
Peso molecular |
190.26 g/mol |
Nombre IUPAC |
2-[4-(2-fluoroethoxy)piperidin-1-yl]ethanamine |
InChI |
InChI=1S/C9H19FN2O/c10-3-8-13-9-1-5-12(6-2-9)7-4-11/h9H,1-8,11H2 |
Clave InChI |
YMOPAZUXRPLMKC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OCCF)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[5-(1,4-diazepan-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13489769.png)
![Lithium(1+) 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B13489785.png)
![tert-butyl 2-(2,2,2-trichloroacetyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B13489795.png)
![5-[(4-Amino-2-methylene-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489800.png)




![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13489835.png)
